3-Chloro-8-iodonaphthalene-1-carboxylic acid
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Overview
Description
3-Chloro-8-iodonaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of chlorine and iodine atoms attached to the naphthalene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-iodonaphthalene-1-carboxylic acid typically involves multi-step reactions starting from commercially available naphthalene derivatives. One common method includes the halogenation of naphthalene followed by carboxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Substitution: Copper(I) cyanide, palladium catalysts, and bases like potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield derivatives like 3-cyano-8-chloronaphthalene-1-carboxylic acid.
- Oxidation and reduction reactions produce corresponding alcohols or carboxylate salts .
Scientific Research Applications
3-Chloro-8-iodonaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-8-iodonaphthalene-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating metabolic processes .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carboxylic acid
- 8-Iodonaphthalene-1-carboxylic acid
- 3-Bromo-8-iodonaphthalene-1-carboxylic acid
Uniqueness: 3-Chloro-8-iodonaphthalene-1-carboxylic acid is unique due to the simultaneous presence of chlorine and iodine atoms, which can impart distinct reactivity and binding properties compared to its analogs. This dual halogenation can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H6ClIO2 |
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Molecular Weight |
332.52 g/mol |
IUPAC Name |
3-chloro-8-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6ClIO2/c12-7-4-6-2-1-3-9(13)10(6)8(5-7)11(14)15/h1-5H,(H,14,15) |
InChI Key |
KZFCYSMZFRGAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)Cl |
Origin of Product |
United States |
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